REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:12])[C:5](=[O:11])[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2].[CH3:13][C:14]([C:16]([CH3:18])=[CH2:17])=[CH2:15]>C(#N)C>[CH3:13][C:14]1[CH2:15][C:5]([C:4]([O:3][CH2:1][CH3:2])=[O:12])([C:6]([O:8][CH2:9][CH3:10])=[O:7])[O:11][CH2:17][C:16]=1[CH3:18]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)=O)=O
|
Name
|
|
Quantity
|
16.3 mmol
|
Type
|
reactant
|
Smiles
|
CC(=C)C(=C)C
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The contents of the tube was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride washing
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
separated by flash chromatography (1:9 ethyl acetate-hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1CC(OCC1C)(C(=O)OCC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 53.1 mmol | |
AMOUNT: MASS | 13.6 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 325.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |